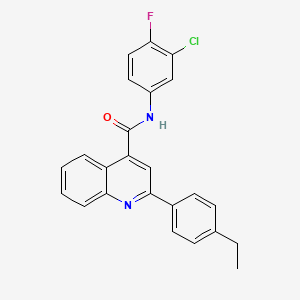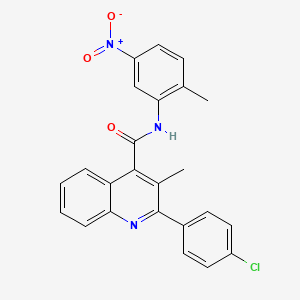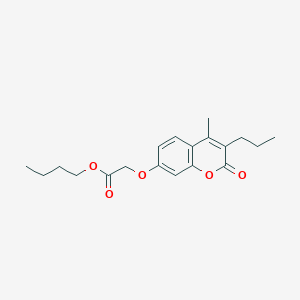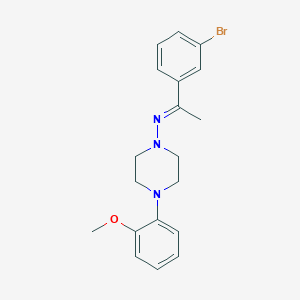![molecular formula C33H31NO6S3 B11662211 diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662211.png)
diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
The synthesis of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalen-2-yloxy Acetyl Group: This step is achieved through an acylation reaction using naphthalen-2-yloxy acetic acid or its derivatives.
Formation of the Dithiole Ring: This step involves the reaction of the intermediate with sulfur-containing reagents to form the dithiole ring.
Final Coupling and Functionalization: The final step involves coupling the intermediate with diethyl malonate or similar compounds to introduce the diethyl dicarboxylate groups.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
科学研究应用
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: The compound can interact with cellular receptors, altering their signaling pathways.
Interaction with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a similar core structure but lacks the naphthalen-2-yloxy acetyl and dithiole groups.
Cycloalkanes: These compounds have similar cyclic structures but differ in functional groups and reactivity.
Other Dithiole Derivatives: Compounds with similar dithiole rings but different substituents can be compared in terms of their chemical and biological properties.
属性
分子式 |
C33H31NO6S3 |
|---|---|
分子量 |
633.8 g/mol |
IUPAC 名称 |
diethyl 2-[2,2,8-trimethyl-1-(2-naphthalen-2-yloxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C33H31NO6S3/c1-6-38-30(36)27-28(31(37)39-7-2)43-32(42-27)25-23-14-10-11-19(3)26(23)34(33(4,5)29(25)41)24(35)18-40-22-16-15-20-12-8-9-13-21(20)17-22/h8-17H,6-7,18H2,1-5H3 |
InChI 键 |
NMWGFOQSVPPUGQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C2C3=CC=CC(=C3N(C(C2=S)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4)C)S1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662128.png)
![(5E)-1-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11662129.png)


![Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662143.png)
![4-ethyl-2-{[2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11662145.png)
![N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11662146.png)
![N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide](/img/structure/B11662151.png)
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11662156.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)
![(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11662174.png)

![3-[4-(Benzyloxy)phenyl]-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662186.png)

